5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

Descripción general

Descripción

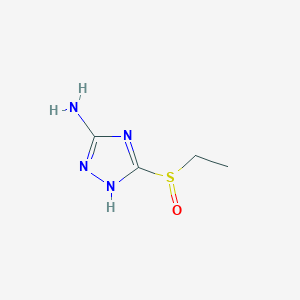

5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine is a triazole derivative characterized by an ethylsulfinyl (-S(O)CH₂CH₃) substituent at position 5 of the triazole ring. Its molecular formula is C₄H₈N₄OS, with a molecular weight of 160.20 g/mol and CAS number 1707737-39-0 . While detailed pharmacological data for this compound is sparse in the provided evidence, its structural analogs have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Introduction of the Ethylsulfinyl Group: The ethylsulfinyl group can be introduced via a sulfoxidation reaction using ethyl sulfide and an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding ethyl-substituted triazole.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mCPBA.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: 3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine.

Reduction: 3-Ethyl-1H-1,2,4-triazol-5-amine.

Substitution: Various N-substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives, including 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. Research indicates that compounds with the triazole scaffold can inhibit cancer cell proliferation and induce apoptosis.

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization and the disruption of microtubule dynamics, which are crucial for cell division .

- Case Studies : In a study evaluating various triazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The antimicrobial activity of 1,2,4-triazoles has been well-documented. This compound exhibits promising antibacterial and antifungal properties.

- Antibacterial Activity : Compounds in this class have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, with notable inhibition observed .

- Antifungal Activity : The triazole ring is a common feature in antifungal agents. Studies indicate that derivatives can inhibit fungal growth by targeting ergosterol biosynthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various contexts.

- COX Inhibition : Some derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. This suggests potential applications in treating inflammatory diseases such as arthritis .

- Case Studies : Research has demonstrated that certain triazole derivatives significantly reduce inflammation in animal models through both COX inhibition and modulation of leukotriene biosynthesis .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties.

- Mechanisms : The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation as a means to protect against neurodegenerative diseases such as Alzheimer's .

- Research Findings : In vitro studies have shown that triazole derivatives can protect neuronal cells from apoptosis induced by oxidative stressors .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from basic triazole precursors.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Ethylsulfinyl chloride | 70–85% |

| 2 | Cyclization | Hydrazine hydrate | 65–75% |

| 3 | Purification | Crystallization | >90% |

This table summarizes typical synthesis steps involved in creating triazole derivatives with ethylsulfinyl groups.

Mecanismo De Acción

The mechanism of action of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The ethylsulfinyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Chemical Reactivity: The presence of the sulfinyl and amine groups allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

This section compares 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine with structurally related triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities. Key analogs are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Triazole Derivatives

*Calculated from molecular formula C₃H₆N₄O₂S.

Substituent Effects on Electronic Properties

- Sulfinyl vs. Sulfonyl Groups: The ethylsulfinyl group in the target compound is less electron-withdrawing than the sulfonyl group in 5-(methylsulfonyl)-4H-1,2,4-triazol-3-amine .

- Nitro Substituents : Derivatives like 5-(4-nitrophenyl)-4H-1,2,4-triazol-3-amine (HOMO: -9.62 eV, LUMO: -1.72 eV) have lower HOMO energies compared to Megazol analogs (-9.42 eV HOMO), suggesting reduced nucleophilicity and altered redox activity.

Pharmacological Activity

- Anti-inflammatory Activity : The sulfonyl-containing analog (5-(methylsulfonyl)-4H-1,2,4-triazol-3-amine ) showed potent anti-inflammatory effects in rat models, with activity comparable to diclofenac sodium . The sulfinyl group in the target compound may offer similar COX-2 selectivity but with distinct pharmacokinetics due to differences in oxidation states.

- Antimicrobial and Antiparasitic Activity: Megazol derivatives demonstrated trypanocidal activity against Trypanosoma brucei (IC₅₀ = 0.8 µM) , while pyridinyl-sulfanyl analogs in showed broad-spectrum antimicrobial effects.

- Enzyme Inhibition: Triazole derivatives with arylthio substituents (e.g., 5-(benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine) inhibit methionine aminopeptidase (MetAP) with Ki values as low as 0.04 nM . The sulfinyl group’s ability to coordinate metal ions in enzyme active sites warrants further investigation.

Physicochemical Properties

- Solubility and Polarity: Sulfinyl and sulfonyl groups increase hydrophilicity compared to non-polar substituents (e.g., methyl or tert-butyl groups in and ). For example, 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine (MW = 216.28 g/mol) is likely more lipophilic than the target compound, affecting membrane permeability.

- Stability : Sulfinyl groups are prone to oxidation to sulfonyl derivatives, which may limit the shelf life of the target compound compared to stable analogs like 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine (MW = 239.08 g/mol) .

Actividad Biológica

5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine is a member of the triazole family, which is known for its diverse biological activities. This compound features an ethylsulfinyl group at the 5-position and an amino group at the 3-position of the triazole ring. The unique structural characteristics of this compound contribute to its potential applications in pharmaceuticals, particularly in antifungal and anti-inflammatory therapies.

The molecular formula of this compound is CHNOS. The presence of the sulfinyl group enhances its chemical reactivity, making it a candidate for various biological interactions. The synthesis of this compound can be achieved through several methods, including one-pot reactions involving amines and triazole precursors .

Antifungal Properties

Triazoles are widely recognized for their antifungal properties due to their ability to inhibit the synthesis of fungal cell membranes. Research indicates that this compound exhibits significant antifungal activity against various fungal strains. For instance, studies have shown that compounds within the triazole class can effectively target ergosterol biosynthesis in fungi, leading to cell death .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.5 µg/mL |

| 4H-1,2,4-Triazole | Aspergillus niger | 0.25 µg/mL |

| 3-Amino-1,2,4-Triazole | Cryptococcus neoformans | 0.75 µg/mL |

Anti-inflammatory Activity

Compounds containing the triazole moiety have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that this compound can reduce oxidative stress mediators like nitric oxide (NO) in macrophages activated with lipopolysaccharide (LPS) . This suggests a potential therapeutic role in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of Triazole Derivatives

| Compound Name | Cytokine Inhibition | IC (µM) |

|---|---|---|

| This compound | TNF-α | 0.84 |

| Novel Triazole Derivative | IL-6 | 0.50 |

| Other Triazole Compounds | NO Production | 0.60 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For antifungal activity, it likely inhibits enzymes involved in ergosterol biosynthesis. In terms of anti-inflammatory action, it may modulate signaling pathways associated with inflammation by inhibiting the activation of nuclear factor kappa B (NF-kB), which is crucial for the expression of various pro-inflammatory genes .

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in drug development:

- Antimycobacterial Activity : A study indicated that certain triazoles exhibited potent antimycobacterial properties against Mycobacterium tuberculosis, suggesting that derivatives like this compound could be explored further for tuberculosis treatment .

- Selectivity Against Bacterial Strains : Research has shown that triazoles can selectively inhibit bacterial growth with varying degrees of potency against strains such as E. coli and Staphylococcus aureus. This selectivity is crucial for developing targeted antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine?

The synthesis of triazole derivatives often involves S-alkylation under alkaline conditions. For example, 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives are synthesized by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with alkyl halides in methanol using NaOH as a base . To adapt this for 5-(ethylsulfinyl) derivatives, post-synthetic oxidation of the sulfanyl (-S-) group to sulfinyl (-SO-) using oxidizing agents like H₂O₂ or mCPBA may be required. Reaction optimization (e.g., solvent choice, temperature) is critical to prevent overoxidation to sulfonyl (-SO₂-) groups .

Q. How can the molecular structure of this compound be confirmed experimentally?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example, the sulfinyl group (-SO-) causes deshielding of adjacent protons, while the triazole ring protons resonate between δ 7.5–8.5 ppm .

- X-ray Crystallography : Single-crystal analysis provides definitive structural proof. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve tautomeric forms and confirm planar geometry of triazole rings .

Q. What safety protocols are essential when handling sulfinyl-containing triazoles?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S).

- Waste Disposal : Segregate sulfinyl-containing waste and treat with oxidizing agents (e.g., NaOCl) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Docking Simulations : Use software like AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., tyrosinase). For example, docking studies of similar triazoles revealed hydrogen bonding between the sulfinyl group and active-site histidine residues, correlating with inhibitory activity .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The sulfinyl group’s electron-withdrawing nature may enhance electrophilic character at the triazole ring .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives?

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations to account for non-linear effects. For instance, trypanocidal activity of megazol analogs showed variability due to nitroreductase enzyme specificity in different parasite strains .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc groups during sulfinyl introduction.

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions. For example, microwave heating improved yields in imine formation for triazole Schiff bases .

Q. Methodological Recommendations

- Synthesis Optimization : Use polar aprotic solvents (e.g., DMF) for S-alkylation to enhance nucleophilicity of the thiol intermediate .

- Crystallization : Grow crystals in ethanol/water mixtures at 4°C to obtain high-quality diffraction data .

- Bioactivity Assays : Include positive controls (e.g., kojic acid for tyrosinase inhibition) to validate experimental setups .

Propiedades

IUPAC Name |

5-ethylsulfinyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4OS/c1-2-10(9)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFVNJFQAMZSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.